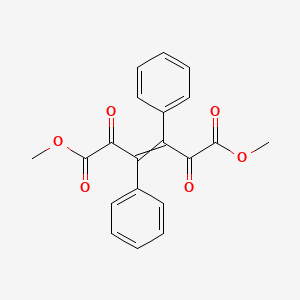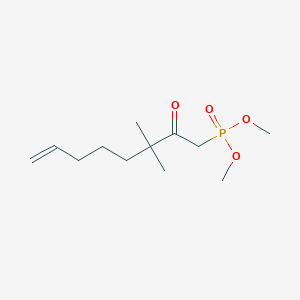
Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. Phosphonates are known for their stability and resistance to biochemical, thermal, and photochemical decomposition
Vorbereitungsmethoden
The synthesis of Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate can be achieved through several methods:
Synthetic Routes: One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, the reaction of trimethylphosphite with methyl iodide can yield dimethyl methylphosphonate.
Reaction Conditions: The reaction typically requires a catalyst, such as palladium, and can be conducted under microwave irradiation to achieve high yields in a short time.
Industrial Production: Large-scale production methods often involve the use of copper-catalyzed reactions with diaryliodonium salts at room temperature, which can be adapted for high-yield preparations.
Analyse Chemischer Reaktionen
Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles can modify the phosphonate group.
Common Reagents and Conditions: Typical reagents include palladium catalysts, copper catalysts, and bases like sodium hydroxide.
Major Products: The primary products of these reactions include various phosphonic acids, phosphine oxides, and substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate involves its interaction with molecular targets through the phosphonate group:
Molecular Targets: The phosphonate group can mimic phosphate groups, allowing the compound to interact with enzymes and other proteins involved in phosphate metabolism.
Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate can be compared with other similar phosphonate compounds:
Similar Compounds: Examples include dimethyl methylphosphonate, dimethyl acetonylphosphonate, and other alkyl phosphonates.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
105993-30-4 |
|---|---|
Molekularformel |
C12H23O4P |
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-3,3-dimethyloct-7-en-2-one |
InChI |
InChI=1S/C12H23O4P/c1-6-7-8-9-12(2,3)11(13)10-17(14,15-4)16-5/h6H,1,7-10H2,2-5H3 |
InChI-Schlüssel |
YIWMCJUKQRGSSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCC=C)C(=O)CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)



![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
methyl}(trimethyl)silane](/img/structure/B14330977.png)
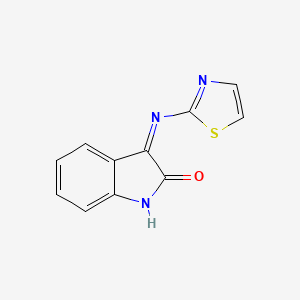
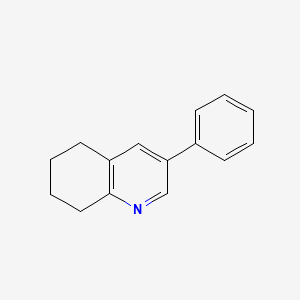
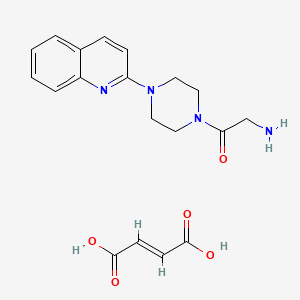
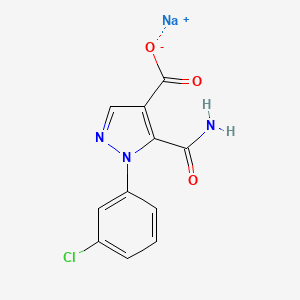
![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
